p-Xylene-dimethyl-13C2 is a stable isotope-labeled (SIL) form of p-xylene, where the two methyl carbons are replaced with the ¹³C isotope. This modification makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, particularly gas chromatography-mass spectrometry (GC-MS).[1][2] Its primary function is to enable precise and accurate quantification of native p-xylene in complex matrices by correcting for sample loss during preparation and for matrix-induced variations in instrument response.[1][2]
Using unlabeled p-xylene as a substitute fails to correct for analyte loss during sample preparation or for signal suppression/enhancement in the mass spectrometer, leading to inaccurate results.[3] While deuterated analogs (e.g., p-xylene-d10) are common alternatives, they are not directly interchangeable due to distinct physicochemical properties. Deuterated standards can exhibit chromatographic retention time shifts relative to the native analyte, a phenomenon known as the 'isotope effect', which can compromise quantification accuracy if they experience different matrix effects.[1][4][5] Furthermore, deuterium labels, unlike the exceptionally stable ¹³C labels integrated into the carbon skeleton, can be susceptible to hydrogen/deuterium back-exchange under certain analytical conditions, risking signal integrity.[1][4][6]
The ¹³C label in p-Xylene-dimethyl-13C2 is integrated into the molecular carbon backbone, making it exceptionally stable and not susceptible to the back-exchange that can affect deuterated standards.[1][7] Some deuterated polycyclic aromatic hydrocarbons (PAHs), a class of compounds similar to xylene, can undergo deuterium exchange, which compromises the ability to achieve the lowest possible limits of detection.[6] In contrast, ¹³C-labeled compounds do not undergo this exchange, ensuring the integrity of the internal standard throughout sample extraction, cleanup, and analysis, which is critical for methods requiring harsh conditions (e.g., varied pH, high temperature).[1][6]
| Evidence Dimension | Isotopic Stability |
| Target Compound Data | No isotopic exchange due to stable C-¹³C covalent bonds. |
| Comparator Or Baseline | Deuterated analogs (e.g., p-Xylene-d10) |
| Quantified Difference | Qualitatively higher stability; deuterated standards are known to be at risk of H/D back-exchange, especially at labile positions, a risk absent in ¹³C standards. |
| Conditions | Across various sample preparation and storage conditions, particularly those involving acidic or basic environments. |
This stability prevents loss of the isotopic label, ensuring more reliable and reproducible quantification, especially in complex matrices or when sample preparation is demanding.
A key advantage of ¹³C-labeled standards is their ability to co-elute almost perfectly with the unlabeled analyte.[1] The minor mass increase from ¹³C has a negligible effect on physicochemical properties like polarity. In contrast, deuterated standards often elute slightly earlier than their non-deuterated counterparts due to the 'chromatographic isotope effect'.[1][4] This separation can lead to inaccurate quantification if the standard and analyte experience different levels of ion suppression or enhancement from the sample matrix at their respective retention times.[1][4] Perfect co-elution ensures both compounds pass through the mass spectrometer ion source at the same time, providing the most accurate correction for matrix effects.
| Evidence Dimension | Chromatographic Co-elution |
| Target Compound Data | Virtually identical retention time to native p-xylene. |
| Comparator Or Baseline | Deuterated p-xylene (e.g., p-xylene-d10) |
| Quantified Difference | Deuterated standards can exhibit a measurable retention time shift (eluting earlier), while ¹³C standards do not. |
| Conditions | Gas Chromatography (GC) and Liquid Chromatography (LC) separations. |
This ensures the most accurate correction for matrix-induced signal fluctuations, which is critical for achieving high precision and accuracy in bioanalytical, food safety, or environmental testing.
In metabolic studies, an ideal tracer should behave identically to the native compound. The substitution of ¹²C with ¹³C does not significantly alter the chemical properties or enzymatic recognition of the molecule.[8] Therefore, p-Xylene-dimethyl-13C2 can be used to accurately trace the metabolic fate of p-xylene without introducing a kinetic isotope effect, which can sometimes occur with heavier deuterium labels and alter the rate of metabolic reactions.[8] This ensures that the measured distribution of labeled metabolites faithfully represents the in-vivo pathways of the unlabeled compound. The use of ¹³C tracers is a powerful technique for quantifying intracellular metabolic fluxes and elucidating complex biological pathways.[9][10]
| Evidence Dimension | Kinetic Isotope Effect (KIE) |
| Target Compound Data | Negligible KIE; metabolic and transport rates are virtually identical to the native compound. |
| Comparator Or Baseline | Deuterated analogs (e.g., p-xylene-d10) |
| Quantified Difference | Deuteration can sometimes lead to a measurable KIE, slowing down reactions where C-H bond cleavage is the rate-limiting step. ¹³C substitution does not cause this effect. |
| Conditions | In-vivo and in-vitro metabolic pathway and toxicology studies. |
For researchers in toxicology or drug metabolism, this ensures that experimental findings on metabolic pathways and clearance rates are directly translatable to the parent compound, avoiding artifacts from the label itself.
For quantifying trace levels of p-xylene in environmental samples such as water, soil, or air, where regulatory methods (e.g., based on EPA guidelines) demand the highest accuracy and reproducibility. The superior stability and co-elution of p-Xylene-dimethyl-13C2 make it the right choice for isotope dilution methods that must withstand complex matrices and rigorous validation.[11]
In the analysis of volatile organic compounds (VOCs) in food, beverages, or packaging materials, where complex food matrices can cause significant signal suppression. The ideal co-elution of p-Xylene-dimethyl-13C2 ensures accurate correction for these matrix effects, providing reliable quantification of p-xylene as a potential contaminant or off-flavor compound.
As a metabolic tracer to investigate the biotransformation and toxicokinetics of p-xylene in biological systems. Because it does not introduce a kinetic isotope effect, this compound allows researchers to accurately map metabolic pathways and quantify metabolite formation, providing clear insights into the compound's physiological fate.[8][12]
Flammable;Irritant